Technical Guide: Methyl 4-amino-5-bromo-2-methoxybenzoate
Technical Guide: Methyl 4-amino-5-bromo-2-methoxybenzoate
CAS Number: 111049-68-4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Methyl 4-amino-5-bromo-2-methoxybenzoate, a versatile chemical intermediate with applications in pharmaceutical research and development. This document details its chemical and physical properties, experimental protocols for its use, and its role as a key building block in organic synthesis.
Chemical and Physical Properties
Methyl 4-amino-5-bromo-2-methoxybenzoate is a substituted aromatic compound with the chemical formula C₉H₁₀BrNO₃.[1][2] It is recognized for its utility as a building block in the synthesis of more complex molecules.[3]
Table 1: Physicochemical Properties of Methyl 4-amino-5-bromo-2-methoxybenzoate
| Property | Value | Source |
| CAS Number | 111049-68-4 | [1][4][5] |
| Molecular Formula | C₉H₁₀BrNO₃ | [1][2] |
| Molecular Weight | 260.08 g/mol | [1][2] |
| Appearance | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available | [6][7] |
| Solubility | Not available | [2] |
| PSA (Polar Surface Area) | 61.55 Ų | |
| LogP | 2.40770 |
Synthesis
While specific, detailed industrial synthesis protocols for Methyl 4-amino-5-bromo-2-methoxybenzoate are proprietary, a general synthetic approach can be inferred from related chemical transformations. A plausible synthetic route involves the bromination of a substituted aminobenzoate precursor.
A related synthesis is described for a similar compound, methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, which starts with 2-methoxy-4-acetylamine methyl benzoate.[8] This precursor undergoes halogenation (bromination in this case) followed by other modifications.[8] This suggests a potential pathway for the synthesis of the target compound could involve the bromination of methyl 4-amino-2-methoxybenzoate.
Conceptual Synthesis Workflow:
Applications in Research and Development
Methyl 4-amino-5-bromo-2-methoxybenzoate serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[3] Its primary documented application is in the field of protease research.
Microsphere-Based Protease Assays
This compound has been utilized in the development of microsphere-based protease assays, which are powerful tools for studying enzyme activity and for high-throughput screening of potential inhibitors.[3][9][10] These assays measure the cleavage of a fluorescently labeled substrate attached to microspheres by a specific protease.[9][10]
Experimental Protocol: Microsphere-Based Protease Assay
This protocol is adapted from a general method for microsphere-based flow cytometry protease assays.[9][10]
Materials:
-
Protease buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mg/ml Bovine Serum Albumin, 0.025% Tween-20, pH 7.4)
-
Microspheres (e.g., streptavidin-coated)
-
Biotinylated fluorescent protease substrate (synthesized using Methyl 4-amino-5-bromo-2-methoxybenzoate as a building block)
-
Protease of interest
-
Flow cytometer
Procedure:
-
Substrate Binding to Microspheres:
-
In a microcentrifuge tube, combine approximately 10⁵ to 10⁶ microspheres with the appropriate concentration of the biotinylated fluorescent protease substrate in protease buffer (total volume 500 µL).
-
Incubate at room temperature for 1 hour on a mixing device, protected from light.
-
-
Washing:
-
Centrifuge the microsphere suspension to pellet the microspheres.
-
Remove the supernatant and wash the pellet with 500 µL of protease buffer.
-
Repeat the wash step for a total of three washes to remove any unbound substrate.
-
-
Protease Assay:
-
Resuspend the substrate-bound microspheres in protease buffer.
-
Add the protease of interest to the microsphere suspension.
-
Incubate at the optimal temperature for the protease.
-
The assay can be monitored in real-time or as an endpoint measurement.
-
-
Flow Cytometry Analysis:
-
Analyze the fluorescence of the microspheres using a flow cytometer.
-
A decrease in fluorescence indicates the cleavage of the substrate by the protease.
-
Experimental Workflow:
Safety and Handling
While a detailed safety data sheet (SDS) for Methyl 4-amino-5-bromo-2-methoxybenzoate is not publicly available, general laboratory safety precautions should be followed when handling this compound.[2] It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area or a fume hood.[2]
Signaling Pathways
Currently, there is no publicly available information directly linking Methyl 4-amino-5-bromo-2-methoxybenzoate to specific signaling pathways. Its role appears to be primarily as a synthetic intermediate for creating tools, such as protease substrates, to study these pathways.
Conclusion
Methyl 4-amino-5-bromo-2-methoxybenzoate is a valuable chemical reagent for researchers in organic synthesis and drug discovery. Its utility in creating specialized substrates for protease assays highlights its importance in developing tools for studying enzymatic activity and for high-throughput screening applications. Further research into its applications and synthesis is warranted to fully explore its potential in the development of novel therapeutics and research tools.
References
- 1. 111049-68-4 CAS Manufactory [m.chemicalbook.com]
- 2. 111049-68-4|Methyl 4-Amino-5-bromo-2-methoxybenzoate|Methyl 4-Amino-5-bromo-2-methoxybenzoate|-范德生物科技公司 [bio-fount.com]
- 3. a2bchem.com [a2bchem.com]
- 4. H27773.09 [thermofisher.cn]
- 5. aboundchem.com [aboundchem.com]
- 6. CAS#:111049-68-4 | Methyl 4-amino-5-bromo-2-methoxybenzenecarboxylate | Chemsrc [chemsrc.com]
- 7. METHYL 4-AMINO-5-BROMO-2-METHOXYBENZENECARBOXYLATE | 111049-68-4 [chemicalbook.com]
- 8. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]
- 9. MICROSPHERE-BASED FLOW CYTOMETRY PROTEASE ASSAYS FOR USE IN PROTEASE ACTIVITY DETECTION AND HIGH-THROUGHPUT SCREENING - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsphere-based flow cytometry protease assays for use in protease activity detection and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
